molecular formula C23H45N5O11 B15288742 N-Boc Tobramycin

N-Boc Tobramycin

Cat. No.: B15288742
M. Wt: 567.6 g/mol
InChI Key: LEZCDKLNLRLXIJ-YJDUPYBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. Tobramycin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . The Boc protection enhances the stability of the compound, making it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Tobramycin typically involves the protection of the amino groups in tobramycin using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in a mixture of water and dimethyl sulfoxide (DMSO) at room temperature, yielding penta-N-Boc tobramycin .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Boc Tobramycin is similar to that of tobramycin. It binds to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and leading to cell death . The Boc protection does not interfere with this mechanism but enhances the compound’s stability during synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc Tobramycin is unique due to its Boc-protected amino groups, which provide enhanced stability and make it suitable for various synthetic applications. This protection allows for selective reactions and modifications that are not possible with the unprotected tobramycin .

Properties

Molecular Formula

C23H45N5O11

Molecular Weight

567.6 g/mol

IUPAC Name

tert-butyl N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]carbamate

InChI

InChI=1S/C23H45N5O11/c1-23(2,3)39-22(34)28-6-12-11(30)5-10(26)20(35-12)37-18-8(24)4-9(25)19(17(18)33)38-21-16(32)14(27)15(31)13(7-29)36-21/h8-21,29-33H,4-7,24-27H2,1-3H3,(H,28,34)/t8-,9+,10+,11-,12+,13+,14-,15+,16+,17-,18+,19-,20+,21+/m0/s1

InChI Key

LEZCDKLNLRLXIJ-YJDUPYBASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O

Origin of Product

United States

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